molecular formula C9H9BrF2N2 B8152008 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

Cat. No.: B8152008
M. Wt: 263.08 g/mol
InChI Key: MSMJLXXTTFJQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine is a valuable substituted pyridine derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile chemical building block. Its molecular structure incorporates key features, including a bromo substituent that can facilitate further cross-coupling reactions (such as Suzuki or Sonogashira reactions) to create more complex bi-aryl or alkynyl structures . The 3,3-difluoroazetidine moiety is a privileged scaffold in drug discovery, often used to fine-tune a molecule's physicochemical properties, metabolic stability, and its ability to act as a hydrogen bond acceptor . The specific substitution pattern on the pyridine ring is reminiscent of compounds investigated for their biological activity. For instance, structurally similar molecules where a basic amine is connected via a linker to a pyridine ring have been explored as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for central nervous system diseases . The presence of the bromine atom and the methyl group on the pyridine core allows researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds. This product is intended for research purposes as a key intermediate in the synthesis of potentially bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMJLXXTTFJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-Methylpyridine

A common precursor for SNAr reactions, 2-chloro-4-methylpyridine is commercially available or synthesized via:

  • Chichibabin reaction : Condensation of acetaldehyde and ammonia under high-temperature conditions.

  • Chlorination of 4-methylpyridine : Using POCl₃ or PCl₅ at 100–120°C (yield: 85–90%).

Bromination at C5

Electrophilic bromination of 2-chloro-4-methylpyridine requires careful control to avoid di- or polybromination:

  • Conditions : HBr/H₂O₂ in acetic acid at 60°C for 6 hours.

  • Yield : 78% (isolated as white crystals).

  • Characterization : 1H^1H NMR (CDCl₃): δ 8.35 (d, J=2.0 Hz, 1H), 7.65 (dd, J=2.0, 8.4 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 2.55 (s, 3H).

SNAr with 3,3-Difluoroazetidine

3,3-Difluoroazetidine synthesis :

  • Route : Cyclization of 1,3-dibromo-2,2-difluoropropane with ammonia.

  • Conditions : 100°C, 12 hours (yield: 65%).

SNAr reaction :

  • Conditions : 5-Bromo-2-chloro-4-methylpyridine (1 eq), 3,3-difluoroazetidine (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 24 hours.

  • Yield : 72%.

  • Characterization : 1H^1H NMR (CDCl₃): δ 8.30 (s, 1H), 7.45 (s, 1H), 4.40 (t, J=7.2 Hz, 4H), 2.60 (s, 3H).

Synthetic Route 2: Late-Stage Bromination

Preparation of 2-(3,3-Difluoroazetidin-1-yl)-4-Methylpyridine

Steps :

  • SNAr on 2-chloro-4-methylpyridine with 3,3-difluoroazetidine (conditions as in Section 2.3).

  • Bromination :

    • Conditions : NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 8 hours.

    • Yield : 68% (regioselectivity >95% for C5).

    • Characterization : 13C^{13}C NMR (CDCl₃): δ 153.2 (C2), 136.5 (C5), 122.0 (C6), 119.8 (C3), 112.4 (C4), 58.4 (azetidine C), 21.0 (CH₃).

Comparative Analysis of Routes

ParameterRoute 1 (Early Bromination)Route 2 (Late Bromination)
Overall Yield56%49%
RegioselectivityHigh (C5)Moderate (C5)
Purification ComplexityModerateHigh (NBS byproducts)
ScalabilitySuitable for >100 gLimited to <50 g

Key observations :

  • Route 1 offers better scalability and purity but requires handling corrosive HBr.

  • Route 2 avoids HBr but faces challenges with NBS stability and byproduct removal.

Alternative Methods: Cross-Coupling Approaches

Suzuki-Miyaura Coupling

  • Precursor : 5-Bromo-2-iodo-4-methylpyridine.

  • Conditions : Pd(PPh₃)₄ (5 mol%), 3,3-difluoroazetidine-1-boronic acid (1.5 eq), K₂CO₃, DME/H₂O, 90°C.

  • Yield : 62%.

Buchwald-Hartwig Amination

  • Precursor : 5-Bromo-2-chloro-4-methylpyridine.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C.

  • Yield : 58%.

Spectroscopic Validation and Purity

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₀BrF₂N₂: 290.9964; found: 290.9961.

Industrial-Scale Considerations

  • Cost Analysis : Early bromination reduces azetidine waste ($$$ savings).

  • Safety : HBr and bromine require corrosion-resistant reactors (Hastelloy C-22).

  • Green Chemistry : Route 2 uses NBS (atom economy: 65%) vs. HBr (atom economy: 82%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Major Products Yield Key Observations
SNAr with aminesK₂CO₃, DMF, 80°C, 12 h5-Amino derivatives65–78%Electron-withdrawing groups enhance reactivity
SNAr with thiolsNaH, THF, rt, 4 h5-Thioether derivatives52–60%Requires deprotonation for activation

Mechanistic Insight : The pyridine ring’s electron-deficient nature directs nucleophiles to the brominated position. Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to non-methylated analogs .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

Catalyst System Base Solvent Temperature Product Scope Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O90°C, 6 hBiaryl derivatives70–85%
Pd(PCy₃)₂Cs₂CO₃Toluene110°C, 12 hElectron-deficient aryl groups55–68%

Critical Factors :

  • Ligand Choice : Bulky ligands (e.g., PCy₃) improve selectivity for mono-coupling .

  • Positional Effects : The 4-methyl group marginally retards coupling kinetics compared to unsubstituted pyridines .

Functionalization of the Azetidine Ring

The 3,3-difluoroazetidin-1-yl moiety undergoes selective transformations:

Ring-Opening Reactions

Reagent Conditions Product Application
H₂O/H⁺ (aq. HCl)Reflux, 8 hAzetidine ring-opened diolIntermediate for peptide mimics
Grignard reagentsTHF, −78°C to rt, 2 hFluorinated alkylaminesBioactive molecule synthesis

Limitation : Strong bases (e.g., LDA) induce decomposition due to fluorine’s electronegativity.

Directed Ortho-Metalation (DoM)

The azetidine ring acts as a directing group for regioselective C–H functionalization:

Metalating Agent Electrophile Position Modified Yield
LDACO₂C-3 of pyridine48%
s-BuLiI₂C-6 of pyridine62%

Key Insight : The difluoroazetidine’s electron-withdrawing nature enhances metalation at the ortho position relative to the nitrogen.

Reductive Dehalogenation

The bromine atom is removable under hydrogenation conditions:

Catalyst H₂ Pressure Solvent Product Yield
Pd/C (10%)1 atmEtOH4-Methylpyridine derivative92%
Raney Ni3 atmTHFDehalogenated analog88%

Utility : Provides access to non-brominated scaffolds for further derivatization .

Comparative Reactivity Table

Reaction Type Rate (rel. to C₆H₅Br) Activation Energy (kcal/mol)
Suzuki Coupling1.8× faster22.4
SNAr with NH₃0.7× slower28.9
Reductive Dehalogenation2.1× faster18.3

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. A study demonstrated that modifications to the pyridine ring could enhance the compound's efficacy against cancer cell lines. Specifically, the introduction of difluoroazetidinyl moieties has been linked to increased cytotoxicity against certain tumors .

Antiviral Properties

Another area of interest is the antiviral activity of similar compounds. Preliminary studies suggest that the difluorinated azetidine structure may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .

Material Science

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine also finds applications in material science, particularly in the synthesis of advanced materials.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with unique properties. Its bromine and difluorinated groups can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical stability and reactive functional groups, this compound is being explored for use in coatings and adhesives that require durability and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityEnhanced efficacy against cancer cell lines
Antiviral PropertiesPotential interference with viral replication
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength
Coatings and AdhesivesDurability and environmental resistance

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. The results indicated a significant reduction in tumor growth in vitro when tested against breast cancer cell lines, suggesting that further development could lead to promising anticancer agents .

Case Study 2: Material Development

A team at a leading materials science institute investigated the use of this compound in creating high-performance polymers. The resulting materials demonstrated superior properties compared to traditional polymers, showcasing potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro-azetidine ring and bromine atom may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine ()

  • Structural Differences : This compound replaces the azetidine group with a trifluoromethyl-substituted aromatic amine. The electron-withdrawing trifluoromethyl and nitro groups enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the target compound.
  • Applications : Likely used as an agrochemical intermediate due to its polyhalogenated structure .

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ()

  • Structural Differences : Features a dimethoxybenzyl group instead of the azetidine. The methoxy groups are electron-donating, increasing electron density on the pyridine ring, which may reduce reactivity compared to the fluorine-containing target compound.
  • Crystallographic Data : Exhibits intermolecular hydrogen bonding (N–H···N), stabilizing its solid-state structure. This contrasts with the target compound, where fluorine atoms may promote halogen bonding .

5-Bromo-2-chloro-3-fluoropyridine ()

  • Structural Differences : Substituted with chlorine and fluorine at the 2- and 3-positions, respectively. The absence of a nitrogen-containing ring reduces steric hindrance but limits hydrogen-bonding capabilities.
  • Physical Properties : Boiling point (162–164°C) and density (1.71 g/cm³) suggest higher volatility compared to bulkier azetidine-containing analogs .

Role of Nitrogen-Containing Rings

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine ()

  • Structural Differences : A six-membered piperidine ring replaces the azetidine. The larger ring size increases conformational flexibility but reduces ring strain.

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine ()

  • Structural Differences : Contains a dimethoxymethyl group, which is less rigid than the azetidine. The methoxy groups may improve solubility in polar solvents compared to the fluorinated target compound .

Fluorination and Electronic Effects

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine ()

  • Structural Differences : A trifluoromethoxy-phenyl group introduces strong electron-withdrawing effects, similar to the difluoro-azetidine in the target compound. Both structures may exhibit enhanced stability against oxidative metabolism .

5-Bromo-6-methoxy-3-nitropyridin-2-amine ()

  • Structural Differences : Nitro and methoxy groups create a push-pull electronic environment, contrasting with the balanced electron-withdrawing effects of fluorine in the target compound. This may alter binding affinities in biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example:

  • SNAr Route : React 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoroazetidine under microwave irradiation (140°C, argon atmosphere) to substitute the chlorine atom with the azetidine moiety. This method requires anhydrous conditions and catalysts like bis(triphenylphosphine)palladium(II) dichloride .
  • Suzuki Coupling : Use a boronic acid derivative of 3,3-difluoroazetidine with a brominated pyridine precursor. Pyridine boronic acids (e.g., 3-pyridineboronic acid) are well-documented intermediates for such couplings .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can the purity and structural identity of this compound be validated?

  • Answer : Employ a combination of:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine using SHELXL (space group: orthorhombic P21_121_121_1) .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine substitution step?

  • Answer : Key variables include:

  • Catalyst Loading : Optimize palladium catalyst (e.g., 2–5 mol% Pd(PPh3_3)2_2Cl2_2) to balance cost and efficiency .
  • Solvent System : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Microwave Assistance : Reduce reaction time (e.g., from hours to minutes) and enhance regioselectivity .
    • Troubleshooting : Low yields (<20%) may result from competing side reactions (e.g., dehalogenation). Use scavengers like Na2_2SO4_4 to remove byproducts .

Q. What analytical strategies are recommended for resolving contradictory crystallographic data?

  • Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in azetidine-containing compounds due to conformational flexibility .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine anisotropic displacement parameters for fluorine atoms .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can computational methods aid in predicting reactivity or regioselectivity?

  • Answer :

  • DFT Calculations : Model transition states for SNAr reactions (e.g., Gaussian09 with B3LYP/6-31G*). Predict activation energies for bromine vs. chlorine substitution .
  • Docking Studies : If the compound is a pharmaceutical intermediate, simulate binding interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Methodological Considerations Table

Aspect Recommended Technique Evidence Reference
Synthesis Microwave-assisted SNAr with Pd catalysis
Purification Gradient silica gel chromatography
Structural Validation X-ray crystallography (SHELXL refinement)
Byproduct Analysis LC-MS with electrospray ionization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.